1027785-95-0
Description
Chemical Name: Gallium(III)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-[Nal³]-octreotide CAS Registry Number: 1027785-95-0 Molecular Formula: C₆₉H₉₄GaN₁₄O₁₇S₂ Molecular Weight: 1455.7 g/mol Applications: Ga-DOTA-NOC is a radiopharmaceutical agent used in positron emission tomography (PET) imaging for neuroendocrine tumors (NETs). It targets somatostatin receptor (SSTR) subtypes 2, 3, and 5 with high affinity, enabling precise tumor localization and staging .
Properties
CAS No. |
1027785-95-0 |
|---|---|
Molecular Formula |
C69H91GaN14O17S2 |
Molecular Weight |
1522.40 |
sequence |
Sequence: DOTA(Ga)-D-Phe-Cys-1-Nal-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
DOTA-(Tyr³)-Octreotide Acetate (CAS: 204318-14-9)
- Key Differences: Amino Acid Substitution: Tyr³ (tyrosine) replaces Nal³ (3-(naphthyl)-alanine) in the octreotide backbone. Receptor Affinity: Primarily binds to SSTR2 with moderate affinity for SSTR5, but lower selectivity for SSTR3 compared to Ga-DOTA-NOC . Molecular Weight: 1432.6 g/mol (unlabeled form).
[Nal³]Octreotide Acetate (CAS: 848820-27-9)
- Key Differences: Chelator Absence: Lacks the DOTA chelator, limiting its utility for radiometal labeling. Application: Used as a precursor for synthesizing Ga-DOTA-NOC and other radiometal conjugates .
Functional Analogues
Ga-DOTA-TATE (CAS: 884490-98-4)
- Key Differences: Peptide Sequence: Uses Tyr³-Thr⁸-octreotide (TATE) instead of Nal³-octreotide (NOC). Clinical Preference: Ga-DOTA-TATE (e.g., Lutathera®) is FDA-approved for PRRT (peptide receptor radionuclide therapy), whereas Ga-DOTA-NOC is primarily used for diagnostic imaging .
In-DOTA-NOC (Indium-111-labeled DOTA-NOC)
Comparative Data Table
| Parameter | Ga-DOTA-NOC (1027785-95-0) | Ga-DOTA-TATE | DOTA-(Tyr³)-Octreotide | [Nal³]Octreotide |
|---|---|---|---|---|
| CAS Number | This compound | 884490-98-4 | 204318-14-9 | 848820-27-9 |
| Molecular Weight (g/mol) | 1455.7 | 1433.5 | 1432.6 | 1169.3 |
| SSTR Subtype Affinity | SSTR2, 3, 5 | SSTR2 | SSTR2, 5 | SSTR2, 3, 5 |
| Primary Application | Diagnostic PET Imaging | PRRT/Theragnostic | Precursor for radiolabeling | Precursor synthesis |
| Isotope Used | Ga-68 | Ga-68/Lu-177 | N/A | N/A |
| Regulatory Status | Research Use | FDA-Approved | Research Use | Research Use |
| Key Advantage | Broad SSTR coverage | High SSTR2 specificity | Structural flexibility | Radiolabeling precursor |
Research Findings and Clinical Implications
- Ga-DOTA-NOC vs. Ga-DOTA-TATE: A 2023 study demonstrated that Ga-DOTA-NOC identified 15% more SSTR3/5-positive metastatic lesions in NET patients compared to Ga-DOTA-TATE, highlighting its diagnostic superiority in heterogeneous tumors . However, Ga-DOTA-TATE showed 30% higher tumor uptake in SSTR2-dominant tumors, justifying its therapeutic use in PRRT .
- Stability and Pharmacokinetics: Ga-DOTA-NOC exhibits faster renal clearance than In-DOTA-NOC, reducing radiation exposure to non-target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
